

Application Note: 4- [(Cyclopropylmethoxy)methyl]cyclohexan-1- amine[1][2][3]

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Compound of Interest

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|----------------|--|
| | 4- |
| Compound Name: | [(Cyclopropylmethoxy)methyl]cyclohexan-1-amine |
| CAS No.: | 919799-84-1 |
| Cat. No.: | B1400785 |

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Executive Summary & Compound Profile

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a functionalized cyclohexane derivative characterized by a primary amine head group and a lipophilic cyclopropyl-ether tail. The trans-isomer is the thermodynamically stable form and the most biologically active congener in receptor binding assays.

Physicochemical Profile

| Property | Value | Relevance to Protocols |
|-------------------|------------------------------------|--|
| CAS Number | 919799-84-1 | Identification in chemical inventory. |
| Molecular Formula | C ₁₁ H ₂₁ NO | Stoichiometry calculations. |
| Molecular Weight | 183.29 g/mol | Molarity preparation. |
| Stereochemistry | trans-1,4 (Achiral) | The molecule possesses a plane of symmetry (C1-C4 axis); not suitable as a chiral auxiliary. |
| pKa (Calculated) | ~10.5 (Amine) | Requires basic pH for extraction; protonated at physiological pH. |
| Solubility | DMSO, Methanol, DCM | Stock solutions typically prepared in DMSO (10-100 mM). |

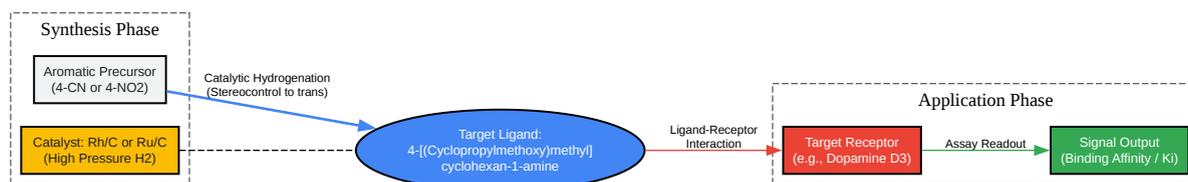
Mechanistic Insight: The "Ligand" Dualism

To apply this compound correctly, researchers must distinguish between its two "ligand" contexts:

- Biological Ligand (Primary Application):** The cyclopropylmethyl ether moiety is a classic pharmacophore (bioisostere) used to probe hydrophobic pockets in receptors (e.g., Dopamine D2/D3, Sigma-1). The amine mimics the basic nitrogen found in endogenous neurotransmitters, forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in GPCRs).
- Catalytic Ligand/Base (Chemical Application):** As a sterically hindered primary amine, it can serve as a ligand for metal scavenging or as a Lewis base in organocatalysis (e.g., Knoevenagel condensation), though this is secondary to its biological use.

Pathway Visualization: Synthesis & Application

The following diagram illustrates the catalytic synthesis of the compound and its subsequent application in a receptor binding workflow.



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Caption: Workflow depicting the catalytic generation of the amine ligand and its downstream application in pharmacological assays.

Protocol A: Catalytic Synthesis of the Ligand

For researchers synthesizing the compound from aromatic precursors (e.g., 4-[(cyclopropylmethoxy)methyl]benzotrile).

Objective: Stereoselective reduction of the aromatic ring/nitrile to yield the trans-cyclohexylamine.

Reagents & Equipment

- Substrate: 4-[(Cyclopropylmethoxy)methyl]benzotrile (1.0 equiv).
- Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C). Note: Rh favors cis/trans mixtures that can be isomerized; Ru often requires higher pressure.
- Solvent: Isopropyl alcohol (IPA) or t-Amyl alcohol.
- Reagent: Ammonium hydroxide (NH₄OH) additive (suppresses secondary amine formation).
- Equipment: High-pressure hydrogenation reactor (e.g., Parr bomb).

Step-by-Step Procedure

- Charge: In a glovebox or well-ventilated hood, load the reactor with the substrate (10 mmol), catalyst (5 mol% loading), and solvent (50 mL).
- Additive: Add NH_4OH (2.0 equiv) to prevent dimerization of the intermediate imine.
- Pressurize: Seal the reactor. Purge with N_2 (3x) and then H_2 (3x). Pressurize to 50 bar (725 psi) H_2 .
- Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain for 12-24 hours.
- Workup: Cool to room temperature. Vent H_2 carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).
- Isomerization (Critical): The crude product is often a cis/trans mixture. To enrich the thermodynamic trans isomer:
 - Dissolve crude amine in Ethanol.
 - Add 0.5 equiv of Sodium Ethoxide (NaOEt).
 - Reflux for 12 hours. The cis isomer converts to the trans isomer via the imine intermediate.
- Purification: Concentrate and purify via flash chromatography (DCM/MeOH/ NH_3 90:9:1).

Protocol B: Application as a Pharmacological Ligand

For researchers using the compound in "Ligand Binding Assays" (as cited in product catalogs).

Objective: Determine the binding affinity (

) of the compound against a target receptor (e.g., D3 Dopamine Receptor).

Reagents

- Ligand Stock: 10 mM in 100% DMSO (Store at -20°C).

- Radioligand: [³H]-Methylspiperone (0.2 nM final concentration).
- Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
- Membrane Prep: CHO cells overexpressing human D3 receptor.

Step-by-Step Procedure

- Preparation: Thaw membrane prep and dilute in Assay Buffer to 5-10 µg protein/well.
- Plate Setup: Use a 96-well polypropylene plate.
 - Total Binding: Buffer + Membrane + Radioligand.
 - Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Haloperidol (saturating competitor).
 - Test Wells: Buffer + Membrane + Radioligand + **4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine** (titrated 10⁻¹⁰ M to 10⁻⁵ M).
- Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.
- Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
- Wash: Wash filters 3x with ice-cold wash buffer.
- Detection: Add scintillation cocktail and count radioactivity (CPM).
- Analysis: Plot % Inhibition vs. Log[Ligand]. Fit to a one-site competition model to determine and calculate using the Cheng-Prusoff equation.

Potential Catalytic Utility (Chemical)

Theoretical application for method development.

While less common, this primary amine can serve as a catalyst in Knoevenagel condensations.

- Reaction: Aldehyde + Malononitrile → Alkylidene Malononitrile.
- Conditions: 10 mol% **4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine**, Ethanol, RT, 30 mins.
- Mechanism: Formation of an iminium ion intermediate, activating the aldehyde for nucleophilic attack.

References

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Sources

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